molecular formula C7H12O2 B13642923 4-(2-Methoxyethoxy)-1-butyne

4-(2-Methoxyethoxy)-1-butyne

Cat. No.: B13642923
M. Wt: 128.17 g/mol
InChI Key: XTUAFUDBFBKUEW-UHFFFAOYSA-N
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Description

1-(But-3-yn-1-yloxy)-2-methoxyethane is an organic compound with the molecular formula C7H12O2. It is a colorless liquid that is used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes both an alkyne and an ether functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(but-3-yn-1-yloxy)-2-methoxyethane typically involves the reaction of 3-butyn-1-ol with 2-methoxyethanol in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent the formation of unwanted by-products. The reaction proceeds via a nucleophilic substitution mechanism, where the hydroxyl group of 3-butyn-1-ol is replaced by the methoxyethanol group.

Industrial Production Methods

In an industrial setting, the production of 1-(but-3-yn-1-yloxy)-2-methoxyethane can be scaled up by using continuous flow reactors. These reactors allow for better control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as palladium or copper, can also enhance the reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-yn-1-yloxy)-2-methoxyethane undergoes various chemical reactions, including:

    Oxidation: The alkyne group can be oxidized to form a diketone or carboxylic acid.

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions.

    Substitution: The ether group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and osmium tetroxide (OsO4).

    Reduction: Hydrogen gas (H2) in the presence of a palladium or platinum catalyst is commonly used for hydrogenation reactions.

    Substitution: Strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4) are used for substitution reactions.

Major Products Formed

    Oxidation: Diketones or carboxylic acids.

    Reduction: Alkenes or alkanes.

    Substitution: Various substituted ethers depending on the nucleophile used.

Scientific Research Applications

1-(But-3-yn-1-yloxy)-2-methoxyethane has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It can be used as a probe to study enzyme-catalyzed reactions involving alkynes and ethers.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and surfactants.

Mechanism of Action

The mechanism of action of 1-(but-3-yn-1-y

Properties

Molecular Formula

C7H12O2

Molecular Weight

128.17 g/mol

IUPAC Name

4-(2-methoxyethoxy)but-1-yne

InChI

InChI=1S/C7H12O2/c1-3-4-5-9-7-6-8-2/h1H,4-7H2,2H3

InChI Key

XTUAFUDBFBKUEW-UHFFFAOYSA-N

Canonical SMILES

COCCOCCC#C

Origin of Product

United States

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